4-[Bis(2-methoxyethyl)sulfamoyl]-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}benzamide
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Overview
Description
4-[Bis(2-methoxyethyl)sulfamoyl]-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core substituted with a bis(2-methoxyethyl)sulfamoyl group and a cyano-cyclopenta[b]thiophene moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-methoxyethyl)sulfamoyl]-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}benzamide typically involves multi-step organic reactionsThe final step involves the cyclization and introduction of the cyano-cyclopenta[b]thiophene moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-methoxyethyl)sulfamoyl]-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[Bis(2-methoxyethyl)sulfamoyl]-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[Bis(2-methoxyethyl)sulfamoyl]-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[Bis(2-methoxyethyl)sulfamoyl]-N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide .
- 4-[Bis(2-methoxyethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide .
- 4-[Bis(2-methoxyethyl)sulfamoyl]-N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide .
Uniqueness
What sets 4-[Bis(2-methoxyethyl)sulfamoyl]-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}benzamide apart from similar compounds is its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C21H25N3O5S2 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide |
InChI |
InChI=1S/C21H25N3O5S2/c1-28-12-10-24(11-13-29-2)31(26,27)16-8-6-15(7-9-16)20(25)23-21-18(14-22)17-4-3-5-19(17)30-21/h6-9H,3-5,10-13H2,1-2H3,(H,23,25) |
InChI Key |
QTFVUJGZGVAKRQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N |
Origin of Product |
United States |
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